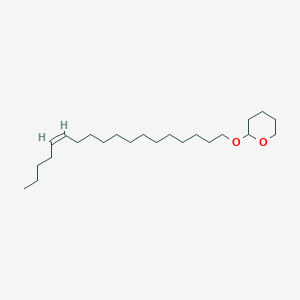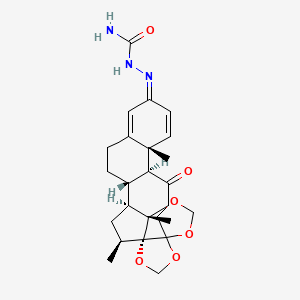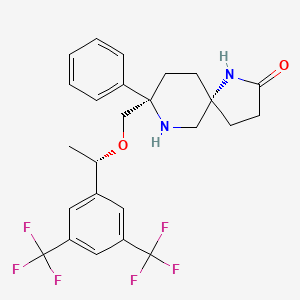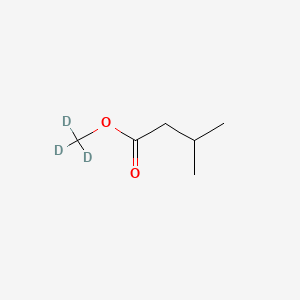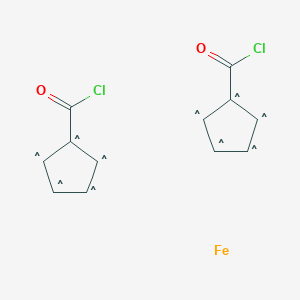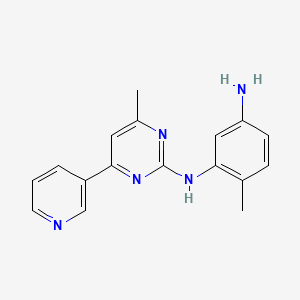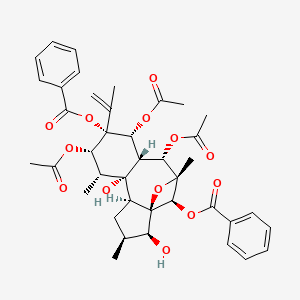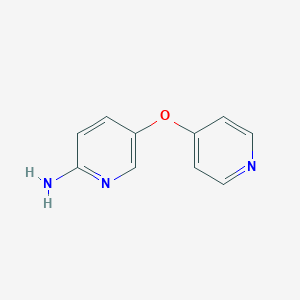![molecular formula C10H16N6O B13445517 (Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a pyrazine moiety and an ethanimidamide group, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Pyrazine: The piperazine ring is then substituted with a pyrazine moiety.
Introduction of the Ethanimidamide Group: The ethanimidamide group is introduced through reactions involving appropriate amide precursors and hydroxylamine.
Industrial Production Methods
Industrial production methods for (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can convert the imidamide group to corresponding amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Chemical Biology: It serves as a tool compound in chemical biology for probing biological pathways and mechanisms.
Pharmaceutical Development: The compound is a candidate for drug development, particularly in the treatment of infectious diseases.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth.
Receptor Binding: It binds to specific receptors in bacterial cells, interfering with their normal function and leading to cell death.
Pathway Modulation: The compound modulates biological pathways related to bacterial metabolism and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine moiety.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also feature the piperazine ring.
Uniqueness
(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide is unique due to its combination of the pyrazine and piperazine moieties with the ethanimidamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H16N6O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N'-hydroxy-2-(4-pyrazin-2-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H16N6O/c11-9(14-17)8-15-3-5-16(6-4-15)10-7-12-1-2-13-10/h1-2,7,17H,3-6,8H2,(H2,11,14) |
Clé InChI |
IUTPCCFYJBOQBT-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCN1C/C(=N/O)/N)C2=NC=CN=C2 |
SMILES canonique |
C1CN(CCN1CC(=NO)N)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
